molecular formula C19H17ClN2O4 B1413714 Quizalofop-ethyl-d3 CAS No. 1398065-84-3

Quizalofop-ethyl-d3

Cat. No.: B1413714
CAS No.: 1398065-84-3
M. Wt: 375.8 g/mol
InChI Key: OSUHJPCHFDQAIT-BMSJAHLVSA-N
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Description

Quizalofop-ethyl-d3 is a deuterium-labeled derivative of Quizalofop-ethyl, a selective herbicide used to control grass weeds in broadleaf crops such as soybeans and cotton. The compound belongs to the arylphenoxypropionic acid family of herbicides, which inhibit the activity of acetyl-coenzyme A carboxylase enzymes involved in fatty acid biosynthesis.

Preparation Methods

The synthesis of Quizalofop-ethyl-d3 involves the incorporation of deuterium atoms into the molecular structure of Quizalofop-ethyl. The synthetic route typically includes the following steps:

    Deuterium Exchange Reaction:

    Esterification: The resulting deuterated intermediate undergoes esterification with an appropriate alcohol to form the final this compound compound.

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and subsequent purification steps to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Quizalofop-ethyl-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Quizalofop-ethyl-d3 has several scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the metabolism and degradation of herbicides.

    Biology: Employed in research on the effects of herbicides on plant physiology and biochemistry.

    Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.

    Industry: Utilized in the development of new herbicidal formulations and in environmental monitoring to detect herbicide residues.

Mechanism of Action

Quizalofop-ethyl-d3 exerts its herbicidal effects by inhibiting the activity of acetyl-coenzyme A carboxylase enzymes, which are essential for fatty acid biosynthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of grass weeds. The molecular targets of this compound are the acetyl-coenzyme A carboxylase enzymes, and the pathways involved include the fatty acid biosynthesis pathway.

Comparison with Similar Compounds

Quizalofop-ethyl-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and traceability. Similar compounds include:

    Quizalofop-ethyl: The non-deuterated form of the compound, used as a herbicide.

    Fluazifop-p-butyl: Another herbicide from the arylphenoxypropionic acid family, with a similar mechanism of action.

    Fenoxaprop-p-ethyl: A related herbicide with similar applications and mode of action.

This compound stands out due to its enhanced properties resulting from deuterium incorporation, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHJPCHFDQAIT-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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